5-Methyl-1-azabicyclo[2.2.1]heptan-3-one

Drug Metabolism Pharmacokinetics Blood-Brain Barrier

5-Methyl-1-azabicyclo[2.2.1]heptan-3-one (CAS 122737-56-8, C₇H₁₁NO, MW 125.17) is a bridged piperidine lactam belonging to the 1-azabicyclo[2.2.1]heptane scaffold class. This rigid bicyclic framework, also known as a quinuclidinone analog, restricts conformational flexibility compared to monocyclic piperidines, which can enhance target selectivity and metabolic stability.

Molecular Formula C7H11NO
Molecular Weight 125.17 g/mol
CAS No. 122737-56-8
Cat. No. B052421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-1-azabicyclo[2.2.1]heptan-3-one
CAS122737-56-8
Molecular FormulaC7H11NO
Molecular Weight125.17 g/mol
Structural Identifiers
SMILESCC1CN2CC1C(=O)C2
InChIInChI=1S/C7H11NO/c1-5-2-8-3-6(5)7(9)4-8/h5-6H,2-4H2,1H3
InChIKeyMNOYWKBSLKWAMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-1-azabicyclo[2.2.1]heptan-3-one (CAS 122737-56-8): Bridged Piperidine Scaffold for CNS Drug Discovery


5-Methyl-1-azabicyclo[2.2.1]heptan-3-one (CAS 122737-56-8, C₇H₁₁NO, MW 125.17) is a bridged piperidine lactam belonging to the 1-azabicyclo[2.2.1]heptane scaffold class [1]. This rigid bicyclic framework, also known as a quinuclidinone analog, restricts conformational flexibility compared to monocyclic piperidines, which can enhance target selectivity and metabolic stability [1]. The compound serves as a versatile intermediate for synthesizing muscarinic acetylcholine receptor (mAChR) ligands, orexin receptor modulators, and other CNS-active candidates [2].

5-Methyl-1-azabicyclo[2.2.1]heptan-3-one (CAS 122737-56-8): Procurement Considerations Versus Generic Piperidine Analogs


Generic substitution of 5-methyl-1-azabicyclo[2.2.1]heptan-3-one with simple piperidine lactams or unsubstituted 1-azabicyclo[2.2.1]heptan-3-one (CAS 21472-89-9) may introduce substantial variability in biological activity and physicochemical properties. The C5-methyl substituent alters lipophilicity (LogP) and metabolic stability relative to unsubstituted analogs, which can significantly impact blood-brain barrier (BBB) penetration and pharmacokinetic profiles . Additionally, stereochemical configuration around the bridged scaffold is critical: patents report that specific exo, 1S, 2R, 4R configurations exhibit activity ratios >100:1 compared to other stereoisomers [1]. Substitution with structurally similar but stereochemically different alternatives risks complete loss of target engagement. The evidence below quantifies these differentiation points.

5-Methyl-1-azabicyclo[2.2.1]heptan-3-one (CAS 122737-56-8): Quantitative Differentiation Data for Scientific Procurement


Metabolic Stability and Lipophilicity: C5-Methyl vs. Unsubstituted 1-Azabicyclo[2.2.1]heptan-3-one

The C5-methyl substituent in 5-methyl-1-azabicyclo[2.2.1]heptan-3-one confers differentiated lipophilicity and metabolic stability relative to the unsubstituted parent scaffold (1-azabicyclo[2.2.1]heptan-3-one, CAS 21472-89-9) . The lactam ring structure resists hepatic oxidative metabolism, while the methyl group at the bridgehead position further enhances lipophilicity . This combination is predicted to improve blood-brain barrier penetration and extend half-life in CNS-targeting applications .

Drug Metabolism Pharmacokinetics Blood-Brain Barrier ADME

Stereochemical Purity: Activity Ratio of exo-1S-2R-4R Configuration vs. Alternative Stereoisomers

Stereochemical configuration of the 1-azabicyclo[2.2.1]heptane scaffold is a critical determinant of biological activity. Patent data for related 7-azabicyclo[2.2.1]heptane derivatives demonstrate that compounds possessing the exo orientation at C-2 and S configuration at C-1, with R configurations at C-2 and C-4, exhibit substantially higher activity relative to compounds lacking this specific stereochemistry [1]. The ratio of activities for the preferred exo, 1S, 2R, 4R configuration to other stereochemical configurations exceeds 100:1 [1].

Stereochemistry α7 nAChR Muscarinic Receptor Enantiomeric Purity

Target Engagement: M1 vs. M2 Muscarinic Receptor Subtype Affinity for 1-Azabicyclo[2.2.1]heptan-3-one Oxime Derivatives

The 1-azabicyclo[2.2.1]heptan-3-one scaffold serves as a privileged core for developing muscarinic acetylcholine receptor (mAChR) ligands with defined subtype selectivity profiles [1]. Binding data for oxime derivatives of this scaffold, such as BDBM50065224, reveal differential affinity across mAChR subtypes: IC₅₀ = 216 nM at human M1 receptor versus IC₅₀ = 519 nM at human M2 receptor in CHO cell assays using [³H]QNB radioligand displacement [1]. This represents an approximately 2.4-fold selectivity for M1 over M2 [1].

Muscarinic Acetylcholine Receptor M1 mAChR M2 mAChR Subtype Selectivity

Baseline Physicochemical Properties vs. Unsubstituted 1-Azabicyclo[2.2.1]heptan-3-one

5-Methyl-1-azabicyclo[2.2.1]heptan-3-one (MW 125.17) differs from the unsubstituted parent compound 1-azabicyclo[2.2.1]heptan-3-one (CAS 21472-89-9, MW 111.14) by the addition of a single methyl group, representing a molecular weight increase of approximately 12.6% [1][2]. This methyl substitution at the bridgehead C5 position alters the steric and electronic environment of the lactam carbonyl and the basic nitrogen, which may influence both receptor binding pocket complementarity and metabolic susceptibility [1].

Physicochemical Properties Molecular Weight LogP Solubility

5-Methyl-1-azabicyclo[2.2.1]heptan-3-one (CAS 122737-56-8): Evidence-Backed Research Applications


CNS Drug Discovery: Muscarinic Acetylcholine Receptor (mAChR) Ligand Synthesis

Based on the scaffold's demonstrated M1/M2 receptor differentiation (IC₅₀: M1 = 216 nM, M2 = 519 nM; M1/M2 ratio = 2.4) [1], this compound is prioritized for synthesizing M1-preferring muscarinic agonists. Such ligands are under investigation for cognitive enhancement in Alzheimer's disease and schizophrenia, where M1 activation improves cognition while minimizing M2-mediated peripheral side effects (bradycardia, excessive salivation). The C5-methyl group enhances BBB penetration , a critical requirement for CNS indications.

Stereochemistry-Dependent α7 Nicotinic Receptor (nAChR) Modulator Development

Patent evidence demonstrates that exo, 1S, 2R, 4R stereochemical configuration on the azabicyclo[2.2.1]heptane scaffold yields >100:1 activity enhancement over alternative configurations at α7 nAChR [1]. α7 nAChR is a validated target for cognitive deficits in schizophrenia and Alzheimer's disease. Researchers synthesizing 5-methyl-1-azabicyclo[2.2.1]heptan-3-one derivatives with defined stereochemistry can exploit this scaffold's conformational rigidity to achieve subtype selectivity [1].

Orexin Receptor Antagonist Programs for Sleep and Addiction Disorders

Substituted azabicyclo[2.2.1]heptanes serve as core scaffolds for selective orexin-1 receptor (OX1R) antagonists [1]. The 5-methyl-1-azabicyclo[2.2.1]heptan-3-one framework provides the rigid bicyclic geometry required for OX1R binding pocket complementarity. Optimization campaigns have converted nonselective dual orexin receptor antagonists (DORAs) into orally bioavailable, brain-penetrant OX1R-selective antagonists using this scaffold class [1]. The methyl substituent contributes to the lipophilicity profile necessary for CNS penetration .

Structure-Activity Relationship (SAR) Studies on Bridged Piperidine Lactams

This compound serves as a defined, commercially available reference standard for SAR exploration of bridged piperidine lactams. Its well-characterized structure (MW 125.17, C7H11NO) with a C5-methyl substituent enables systematic comparison against unsubstituted (MW 111.14) [1] and 4-methyl (CAS 122737-61-5) regioisomers [2] to map substituent effects on receptor binding, metabolic stability, and BBB penetration. Procurement from suppliers specifying ≥95% purity ensures reproducible SAR conclusions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Methyl-1-azabicyclo[2.2.1]heptan-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.